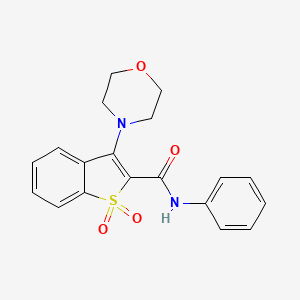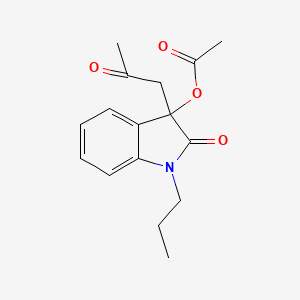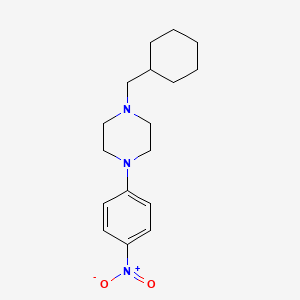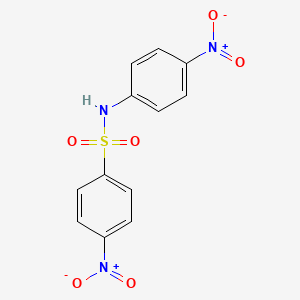![molecular formula C13H11BrN2O B4898999 2-[(3-bromophenyl)diazenyl]-4-methylphenol](/img/structure/B4898999.png)
2-[(3-bromophenyl)diazenyl]-4-methylphenol
Übersicht
Beschreibung
2-[(3-bromophenyl)diazenyl]-4-methylphenol, also known as Sudan III, is a chemical compound that belongs to the azo dye family. It is commonly used as a dye in the textile, food, and cosmetic industries due to its bright red color. However, it has also been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(3-bromophenyl)diazenyl]-4-methylphenol has been extensively studied for its potential applications in scientific research. It has been used as a staining agent in microscopy for the visualization of lipids and proteins in cells and tissues. It has also been used as a fluorescent probe for the detection of free radicals in biological systems. Additionally, it has been used as a model compound for the study of the adsorption and desorption of dyes on various surfaces.
Wirkmechanismus
The mechanism of action of 2-[(3-bromophenyl)diazenyl]-4-methylphenol involves the formation of a covalent bond between the dye and the target molecule. The dye molecule contains a diazo group, which can react with nucleophilic groups on the target molecule, such as amino or hydroxyl groups. This covalent bond formation allows for the visualization or detection of the target molecule.
Biochemical and Physiological Effects
While this compound has been extensively studied for its scientific research applications, its biochemical and physiological effects on living organisms are not well understood. There is limited information on the toxicity and potential health effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3-bromophenyl)diazenyl]-4-methylphenol in laboratory experiments is its bright red color, which allows for easy visualization and detection. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can be toxic to living organisms, and caution should be taken when handling this compound. Additionally, it may not be suitable for all types of experiments, as it may interfere with certain biological processes.
Zukünftige Richtungen
There are several potential future directions for the use of 2-[(3-bromophenyl)diazenyl]-4-methylphenol in scientific research. One area of interest is the development of new fluorescent probes for the detection of free radicals in biological systems. Additionally, there is potential for the use of this compound in the development of new dyes for use in the textile industry. Further research is needed to fully understand the potential applications of this compound in various fields.
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)diazenyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-5-6-13(17)12(7-9)16-15-11-4-2-3-10(14)8-11/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVZZHXIUAXPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4898918.png)

![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4898937.png)
![3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1,3-benzodioxol-5-yloxy)-2-propanol dihydrochloride](/img/structure/B4898950.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4898954.png)
![4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4898970.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
![N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B4898995.png)



